molecular formula C20H15ClN2O B2646113 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338791-18-7

1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2646113
CAS No.: 338791-18-7
M. Wt: 334.8
InChI Key: NNAYLHAHAZUFOC-UHFFFAOYSA-N
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Description

1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a chemical compound with the molecular formula C20H15ClN2O. It is a benzimidazole derivative, characterized by the presence of a chlorobenzyl group and a phenyl group attached to the benzimidazole core.

Preparation Methods

The synthesis of 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 2-phenyl-1H-benzimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death .

Comparison with Similar Compounds

1-[(3-Chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O/c21-17-10-6-7-15(13-17)14-24-23-19-12-5-4-11-18(19)22-20(23)16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAYLHAHAZUFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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